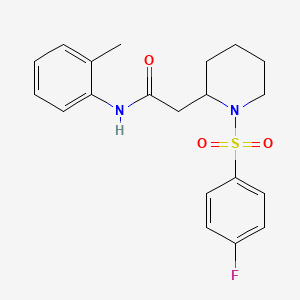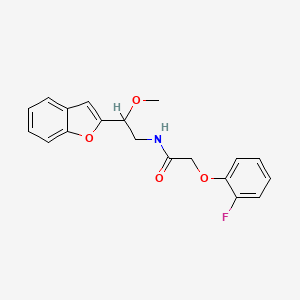![molecular formula C16H18N4O B2425806 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea CAS No. 1421472-65-2](/img/structure/B2425806.png)
1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea” is a nitrogen-containing heterocyclic compound . It contains a pyrrole and a pyrazine ring, which are part of the pyrrolopyrazine scaffold . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Scientific Research Applications
Crystallographic and Chemical Properties : Imhof (2007) discusses a related compound, C28H26N4O2 C4H8O2, prepared from a reaction involving amines and isocyanate, emphasizing the compound's crystal structure influenced by various hydrogen bonds (Imhof, 2007).
Synthesis and Antimicrobial Activity : Farghaly and El-Kashef (2005) detail the synthesis of similar compounds, highlighting their antibacterial and antifungal activities, which suggests potential applications in developing new antimicrobial agents (Farghaly & El-Kashef, 2005).
Novel Antibacterial and Antifungal Quaternary Salts : Demchenko et al. (2021) synthesized novel quaternary salts with significant antibacterial and antifungal activity, which could have implications for medical applications involving related compounds (Demchenko et al., 2021).
Synthesis of Hexahydro and Octahydroimidazole Derivatives : Katritzky et al. (2000) explored the synthesis of derivatives of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and octahydroimidazo[1,2-a]pyridines, which are structurally similar to the compound , possibly suggesting synthetic pathways or applications in chemical synthesis (Katritzky et al., 2000).
Molecular Rearrangement in Chemical Synthesis : Klásek et al. (2007) discuss the molecular rearrangement of similar compounds, which could inform synthetic methodologies and applications in designing new molecules with specific properties (Klásek et al., 2007).
Anticancer Agents Targeting P53 : Bazin et al. (2016) synthesized a series of compounds including imidazo[1,2-a]pyrazin-6-yl)ureas, demonstrating cytostatic activity against non-small cell lung cancer cell lines, suggesting potential cancer therapeutic applications (Bazin et al., 2016).
Antiproliferative Agents in Cancer Research : Feng et al. (2020) discuss the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents, showcasing the potential of structurally similar compounds in cancer research (Feng et al., 2020).
Future Directions
The future directions for research on “1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea” could include further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential biological activities. Given the wide range of activities exhibited by compounds with a similar pyrrolopyrazine scaffold , this compound could be a promising candidate for drug discovery research.
Mechanism of Action
Target of Action
The primary target of 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in necroptosis, a form of programmed cell death .
Mode of Action
This compound interacts with RIPK1, inhibiting its activity .
Biochemical Pathways
The inhibition of RIPK1 by this compound affects the necroptosis pathway . Necroptosis is a form of cell death that plays a role in various pathological conditions, including inflammatory diseases, neurodegenerative diseases, and cancers . By inhibiting RIPK1, the compound can potentially mitigate these conditions.
Pharmacokinetics
In vivo studies have been performed to determine the oral exposure of similar compounds
Result of Action
The inhibition of RIPK1 by this compound results in potent anti-necroptotic activity in both human and mouse cellular assays . This suggests that the compound could have potential therapeutic applications in conditions where necroptosis plays a role.
Properties
IUPAC Name |
1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-2-9-17-16(21)19-13-7-5-12(6-8-13)14-11-18-15-4-3-10-20(14)15/h2,5-8,11H,1,3-4,9-10H2,(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQPXIVHIRBRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)NC1=CC=C(C=C1)C2=CN=C3N2CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
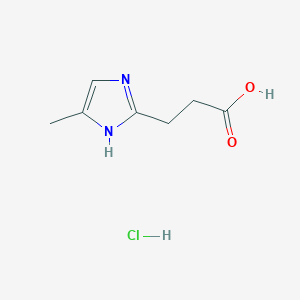


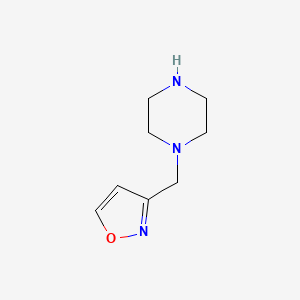
![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid hydrochloride](/img/structure/B2425729.png)
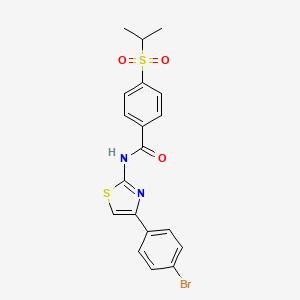


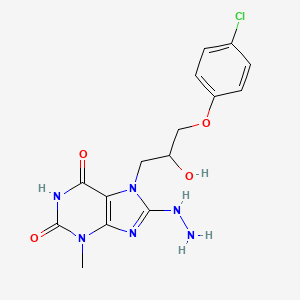
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2425738.png)
